(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone

Catalog No.
S3400334
CAS No.
1892599-91-5
M.F
C12H13FN2O2
M. Wt
236.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone

CAS Number

1892599-91-5

Product Name

(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone

IUPAC Name

(3R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

InChI

InChI=1S/C12H13FN2O2/c1-8-11(16)14-6-7-15(8)12(17)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,16)/t8-/m1/s1

InChI Key

AQZWJFPJSVTKEQ-MRVPVSSYSA-N

SMILES

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F

Isomeric SMILES

C[C@@H]1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F

(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone is a synthetic compound belonging to the class of piperazinones. Its molecular formula is C12H13FN2O2C_{12}H_{13}FN_{2}O_{2}, and it features a piperazinone ring substituted with a 4-fluorobenzoyl group at the 4-position and a methyl group at the 3-position. This compound is notable for its potential biological activity and utility in medicinal chemistry due to its unique structural characteristics, which may influence its interaction with biological targets .

, including:

  • Oxidation: The compound can be oxidized to yield N-oxides.
  • Reduction: Reduction of the carbonyl group can produce alcohol derivatives.
  • Substitution: The fluorine atom on the benzoyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Commonly performed using sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophiles such as amines or thiols can be employed, often in the presence of a catalyst or under basic conditions.

Major Products Formed

  • From Oxidation: N-oxides.
  • From Reduction: Alcohol derivatives.
  • From Substitution: Substituted benzoyl derivatives.

Research indicates that (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone may exhibit significant biological activities, particularly in modulating enzyme functions. Its potential anti-inflammatory and analgesic properties have been investigated, suggesting that it may inhibit specific enzymes involved in inflammatory pathways. This modulation could lead to therapeutic applications in treating conditions associated with inflammation .

The synthesis of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone typically involves:

  • Reaction Setup: The reaction between 4-fluorobenzoyl chloride and 3-methylpiperazine is conducted under controlled conditions.
  • Base Utilization: A base such as triethylamine is used to facilitate the reaction.
  • Reaction Conditions: The mixture is stirred at room temperature for several hours.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.

In industrial settings, these methods may be scaled up using automated reactors and continuous flow systems to enhance efficiency and yield .

(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone has several applications, including:

  • Chemistry: Serves as an intermediate in synthesizing more complex molecules.
  • Biology: Explored for interactions with biological targets such as enzymes and receptors.
  • Medicine: Investigated for potential therapeutic effects, particularly anti-inflammatory and analgesic properties.
  • Industry: Utilized in developing new materials and chemical processes .

Studies on (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone have focused on its interactions with various biological targets. It has shown promise in binding to specific enzymes, which may lead to modulation of their activity. This characteristic is crucial for understanding its potential therapeutic effects, particularly in inflammatory diseases where enzyme inhibition plays a significant role.

Several compounds share structural similarities with (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-Fluorobenzyl)piperazineBenzyl substitution on piperazineLacks carbonyl functionality
1-(4-Chlorobenzyl)piperazineChlorobenzyl substitution on piperazineDifferent halogen substituent
1-MethylpiperazineMethyl substitution on piperazineNo aromatic substitution
2-PiperazinoneBasic piperazinone structureLacks additional substituents

The uniqueness of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone lies in its specific combination of a fluorinated aromatic group and a piperazinone structure, which may enhance its biological activity compared to similar compounds lacking these features .

Traditional Organic Synthesis Approaches

Conventional routes to (3R)-4-(4-fluorobenzoyl)-3-methyl-2-piperazinone often rely on sequential nucleophilic aromatic substitution (SNAr) and condensation reactions. A representative pathway begins with the coupling of N-Boc-piperazine and ethyl 2-chloropyrimidine-5-carboxylate, followed by transformation into a Weinreb amide intermediate. Grignard reactions with 4-fluorophenyl magnesium bromide introduce the fluorobenzoyl moiety, achieving yields of 68–72% under anhydrous tetrahydrofuran conditions. Subsequent stereoselective methyl group installation typically employs chiral sulfinamide auxiliaries, such as (S)-62, which direct the configuration at the 3-position via diastereoselective addition. Acidic hydrolysis and chromatographic purification yield the target compound with enantiomeric excess (ee) values exceeding 95%, though this method requires multiple protection-deprotection steps and generates stoichiometric by-products.

Key limitations of traditional approaches include:

  • Dependence on chiral resolution techniques for enantiomeric purity
  • Low atom economy due to protective group strategies
  • Scalability constraints from intermediate purification requirements

Table 1: Traditional Synthesis Parameters

StepReaction TypeYield (%)Key Reagent
1SNAr Coupling85–90N-Boc-piperazine
2Weinreb Amide Formation78N,O-Dimethylhydroxylamine
3Grignard Addition68–724-Fluorophenyl MgBr
4Chiral Methylation55–60(S)-Sulfinamide

The compound’s fluorobenzoyl moiety facilitates competitive inhibition of tyrosinase, a copper-containing enzyme critical in melanogenesis and inflammatory responses. Structural analyses reveal that the (3R)-configuration optimizes binding to the enzyme’s active site, where the fluorine atom forms halogen bonds with histidine residues (His85 and His263 in Agaricus bisporus tyrosinase) [2] [4]. These interactions disrupt the enzyme’s ability to coordinate copper ions, thereby inhibiting its catalytic activity.

Table 1: Tyrosinase Inhibition Profiles of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone Analogs

CompoundIC₅₀ (μM)Inhibition TypeKey Binding Interactions
Parent compound1.11 ± 0.09CompetitiveHalogen bonds with His85/His263 [2]
4-Fluorobenzyl analog1.80 ± 0.13MixedHydrophobic contacts with Val283 [2]

Kinetic studies demonstrate that the compound acts as a competitive inhibitor, reducing diphenolase activity by occupying the substrate-binding pocket [4]. Molecular docking simulations further suggest that the methyl group at position 3 enhances steric complementarity with hydrophobic residues (e.g., Val283), stabilizing the enzyme-inhibitor complex [2]. This dual interaction mechanism—halogen bonding and hydrophobic stabilization—explains its low micromolar IC₅₀ values and positions it as a candidate for modulating inflammation-associated hyperpigmentation.

Anti-Nociceptive Action Through Serotonergic Modulation

The piperazine core of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone shares structural homology with known serotonin receptor ligands. While direct studies on its serotonergic activity are limited, computational models predict affinity for 5-HT₁A and 5-HT₂A receptors due to:

  • Electrostatic complementarity: The fluorobenzoyl group’s electron-withdrawing properties enhance interactions with receptor aspartate residues.
  • Conformational rigidity: The methyl group restricts ring puckering, favoring binding to G protein-coupled receptor pockets .

Table 2: Predicted Serotonergic Targets and Binding Energies

TargetBinding Energy (kcal/mol)Putative Interaction Site
5-HT₁A-9.2Transmembrane helix 3
5-HT₂A-8.7Extracellular loop 2

In vitro assays using neuronal cell lines indicate that the compound attenuates calcium flux induced by serotonin agonists, suggesting functional antagonism . However, further validation is required to elucidate its precise role in pain pathways.

Antimicrobial Target Engagement Strategies

Although direct evidence of antimicrobial activity for (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone is absent in available literature, its structural analogs exhibit efficacy against Gram-positive bacteria. The fluorobenzoyl group may disrupt microbial enzymes via:

  • Metal chelation: The ketone oxygen and fluorine could coordinate essential metal ions in bacterial topoisomerases.
  • Peptidoglycan synthesis interference: Piperazine derivatives are known to inhibit transpeptidases involved in cell wall assembly [2].

Table 3: Hypothetical Antimicrobial Targets Based on Structural Analogs

Target EnzymeMicrobial Process AffectedProposed Mechanism
DNA gyraseDNA replicationCompetitive inhibition of ATP binding [2]
Penicillin-binding protein 2aCell wall synthesisAllosteric modulation [2]

Future studies should prioritize microbiological assays to validate these hypotheses and quantify minimum inhibitory concentrations.

Fluorobenzoyl Substituent Effects on Pharmacophore Efficiency

The para-fluoro-benzoyl fragment is the dominant recognition element in many piperazinone and piperidine drugs. Comparative data drawn from Equilibrative Nucleoside Transporter isoforms and the serotonin five-hydroxy-tryptamine two A receptor demonstrate how its electronic and steric properties cooperate to maximise target engagement.

EntryKey change within the benzoyl ringExperimental targetHalf-maximal inhibitory concentration / equilibrium dissociation constantEfficiency change versus para-fluoro baseline
Baseline analogue: intact para-fluoro benzoylnoneEquilibrative Nucleoside Transporter 20.57 µmol L⁻¹ [1]
Meta-chloro in place of para-fluoro (compound 3b)Halogen moved and exchangedEquilibrative Nucleoside Transporter 11.65 µmol L⁻¹ (no effect on isoform 2) [1]3-fold weaker and isoform-selective loss
Meta-methyl in place of para-fluoro (compound 3c)Halogen removed, methyl addedEquilibrative Nucleoside Transporter 20.57 µmol L⁻¹ [1]Efficiency fully restored despite loss of halogen
4-Fluorobenzoyl piperidine (N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine)Carbonyl retained, heteroatom ring switched to piperidineSerotonin five-hydroxy-tryptamine 2A receptor5.3 nmol L⁻¹ (Ketanserin = 3.5 nmol L⁻¹ benchmark) [2]Potency essentially maintained

Key observations

  • Moving or deleting the fluorine atom diminishes activity unless a strongly hydrophobic group (for example, a meta-methyl) replaces the lost lipophilicity, indicating that the benzoyl pocket tolerates minor steric bulges but requires either halogen- or methyl-driven desolvation to sustain binding energy.
  • Replacing the entire piperazinone ring with piperidine (entry 4) leaves fluorobenzoyl-driven potency largely unaltered, confirming that the aryl-carbonyl fragment dominates the pharmacophore efficiency at the serotonin receptor [2].

Methyl Group Configuration Impact on Target Binding Affinity

The title compound carries a single stereogenic methyl group at position 3. Rigorous comparisons of enantiomers and des-methyl congeners highlight the so-called “magic methyl” contribution to receptor affinity.

Model pair examinedStructural comparisonBiological endpointAffinity gain produced by (R)-methyl group
(3R)- versus (3S)-methyl at piperazinone 8-position in second-generation imidazolopiperazines [3]Enantiomeric swapPlasmodium falciparum growth suppressionNo difference; stereochemistry not decisive, but presence of methyl raises lipophilicity without stereochemical penalty (24 nmol L⁻¹ average)
Des-methyl analogue versus meta-methyl analogue (compound 3c) [1]Introduction of a single methyl to benzene ringEquilibrative Nucleoside Transporter 2 inhibitionActivity restored from “undetectable at 100 µmol L⁻¹” to 0.57 µmol L⁻¹ (≈ 175-fold gain)
Three-methyl versus four-methyl benzyltetrahydro-isoquinolines at opioid receptors [4]Methyl migrated by one carbonκ-opioid receptor affinity170-fold improvement (0.041 nmol L⁻¹ versus 7 nmol L⁻¹)

Stereo-electronic explanation

  • The methyl group reduces desolvation energy and enhances van-der-Waals complementarity within hydrophobic recesses [5].
  • Rotational restriction (“gear-wheel locking”) caused by ortho- or meta-methyl substitution can pre-organise the drug into an energy-favoured binding pose, a recognised driver of the large potency jumps recorded in Table 2 [5].

Piperazinone Ring Modifications and Bioavailability Relationships

Converting a basic piperazine to its lactam (piperazinone) markedly alters ionisation, polarity and metabolic degradation rates.

Comparative scaffoldMeasured propertyPiperazine corePiperazinone coreConsequence for drug-likeness
Imidazolo-piperazine antimalarial versus its lactam analogue [3]In-vitro parasite growth inhibition4 nmol L⁻¹28 nmol L⁻¹ (≈ 7-fold weaker)Potency sacrificed when carbonyl introduced, indicating the cost of losing basic nitrogen–target contacts
Piperazinone peptidomimetic F-Id-3o versus reference PF-74 at human liver microsomes [6]Metabolic half-life0.5 min3.8 min (7.6-fold longer)Carbonyl lowers protonation, decreasing cytochrome P-450 affinity and slowing clearance
Dimethyl-substituted piperazinone versus parent piperazine in PROTAC linkers [7]Acid dissociation constant of most basic nitrogen9.78.0 (1.7 units lower)Reduced cationic fraction (≈ 20% at pH 7.5) improves passive membrane diffusion and therefore oral absorption potential

Integrated interpretation

  • Introducing the carbonyl lowers the acid dissociation constant and reduces permanent positive charge, enhancing passive permeability and metabolic resilience, albeit at the cost of hydrogen-bond donation ability needed for certain high-affinity targets [7] [8].
  • Strategic re-basicification—​for example by N-methylation or side-chain proton-sponges—​can partially recoup affinity while preserving the pharmacokinetic dividend, as illustrated by the dimethyl imidazolopiperazinone series that regained sub-ten-nanomolar potency yet retained favourable oral exposure in mice [3].

XLogP3

1

Dates

Last modified: 08-19-2023

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